Computational Lipophilicity and Polar Surface Area: Direct PubChem Comparison
The target compound exhibits a computed XLogP3 of 4.9 and a TPSA of 9.2 Ų, whereas 4,4'‑dibromobiphenyl shows XLogP3 = 5.7 and TPSA = 0 Ų [1][2]. The ΔLogP of 0.8 units and the non‑zero TPSA indicate that the methoxy group introduces a measurable increase in polarity and hydrogen‑bond acceptor capacity.
| Evidence Dimension | Octanol‑water partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.9; TPSA = 9.2 Ų |
| Comparator Or Baseline | 4,4'‑Dibromobiphenyl: XLogP3 = 5.7; TPSA = 0 Ų |
| Quantified Difference | ΔXLogP3 = 0.8 units; ΔTPSA = 9.2 Ų |
| Conditions | Computed properties via PubChem (XLogP3 3.0 algorithm, Cactvs TPSA). |
Why This Matters
Lower LogP improves aqueous solubility and chromatographic resolution, while non‑zero TPSA enables hydrogen‑bond interactions that can influence crystal packing, solubility in polar organic solvents, and molecular recognition events – key considerations when designing purification protocols or formulating reaction media.
- [1] PubChem CID 71367330, 4,4'-Dibromo-2-methoxy-1,1'-biphenyl. XLogP3 = 4.9, TPSA = 9.2 Ų. View Source
- [2] PubChem CID 7110, 4,4'-Dibromobiphenyl. XLogP3 = 5.7, TPSA = 0 Ų. View Source
